RR6 (N-[(2R)-2-[[(2S)-4-[[4-(trifluoromethoxy)phenyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]glycine), also known as (R)-pantothenol 4-[(4-trifluoromethoxyphenyl)carbamoyl]butanethioate, is a synthetic pantetheine analogue that acts as a potent and selective inhibitor of the Vanin protein family. [, ] Vanins are enzymes with pantetheinase activity, responsible for the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. [] These enzymes play a role in diverse biological processes, including inflammation, stress response, and energy metabolism. []
RR6 has emerged as a valuable tool in chemical biology research for exploring the roles of Vanins in various biological systems. []
The compound known as RR6 is classified primarily as an aerosol and falls under the category of hazardous substances according to the European Chemicals Agency. It is commonly used in various industrial applications, particularly in cleaning and maintenance products. The classification of RR6 according to Regulation (EC) No. 1272/2008 identifies it as an aerosol, specifically categorized as Category 1, which indicates a high level of hazard due to its flammable nature (H222) and pressure risk (H229) .
RR6 is synthesized and utilized by several manufacturers, including Hilti and IPC, who provide safety data sheets detailing its properties and classifications. These sources highlight the importance of handling the compound with care due to its potential health risks associated with inhalation or skin contact .
The synthesis of RR6 typically involves the combination of various chemical precursors that contribute to its properties as an aerosol. Although specific proprietary methods are not publicly detailed in available literature, common industrial practices for aerosol production include:
The technical synthesis process may vary depending on the specific formulation desired by manufacturers. The use of specialized equipment such as high-shear mixers and homogenizers ensures that the final product achieves the necessary consistency and stability for effective application in cleaning products.
While specific molecular data for RR6 is limited, understanding its components can provide insights into its behavior as an aerosol. Generally, aerosols comprise small liquid droplets or solid particles dispersed in a gas, which influences their reactivity and stability.
The chemical reactions involving RR6 primarily occur during its application rather than during synthesis. Common reactions may include:
The stability of RR6 under various conditions is crucial for safety. Manufacturers often conduct extensive testing to ensure that the compound remains stable under typical storage conditions while also assessing its behavior under extreme conditions such as high heat or pressure.
The mechanism of action for RR6 primarily relates to its function as a cleaning agent. When sprayed, the aerosol particles disperse into fine droplets that can effectively penetrate surfaces and dissolve contaminants. The active ingredients interact with dirt and grease through physical and chemical processes, allowing for effective cleaning.
Data regarding the efficacy of RR6 in cleaning applications often comes from empirical studies conducted by manufacturers or independent laboratories. These studies typically measure factors such as surface tension reduction and cleaning efficiency against various types of contaminants.
RR6 exhibits several physical properties relevant to its classification as an aerosol:
Key chemical properties include:
RR6 finds extensive use in various scientific and industrial applications:
Myelofibrosis (MF) is a BCR::ABL1-negative myeloproliferative neoplasm characterized by clonal hematopoietic proliferation, bone marrow fibrosis, splenomegaly, and constitutional symptoms. This complex disease manifests as primary myelofibrosis (PMF), post-polycythemia vera MF (PPV-MF), or post-essential thrombocythemia MF (PET-MF), each with distinct clinical and molecular features [5] [9]. The disease heterogeneity is remarkable, with overall survival ranging from less than 2 years in high-risk patients to over a decade in low-risk cases [7].
The pathophysiological complexity of MF involves constitutive activation of JAK-STAT signaling due to driver mutations in JAK2, CALR, or MPL genes, present in approximately 90% of patients. Additional high-molecular-risk mutations (ASXL1, SRSF2, U2AF1, EZH2, IDH1/2) further modulate disease aggressiveness and prognosis [1] [5] [9]. Clinically, patients suffer from debilitating symptoms including fatigue, cachexia, night sweats, and splenomegaly-related discomfort, compounded by cytopenias (particularly anemia and thrombocytopenia) that complicate therapeutic management [1] [4].
Table 1: Established Prognostic Models in Myelofibrosis
Model | Applicability | Key Parameters | Risk Categories (Median OS) |
---|---|---|---|
IPSS | Diagnosis (PMF) | Age, Hb, WBC, blasts, symptoms | Low (11.3 yr), Int-1 (7.9 yr), Int-2 (4 yr), High (2.3 yr) |
DIPSS | Any time (PMF) | Age, Hb, WBC, blasts, symptoms | Low (15.4 yr), Int-1 (6.5 yr), Int-2 (2.9 yr), High (1.3 yr) |
MYSEC-PM | Secondary MF | Age, Hb, platelets, blasts, CALR status, symptoms | Low (NR), Int-1 (9.3 yr), Int-2 (4.4 yr), High (2 yr) |
Traditional prognostic models like IPSS, DIPSS, and MYSEC-PM incorporate clinical and laboratory variables but possess significant limitations in the JAK inhibitor era. These static assessment tools were developed primarily for untreated patients and lack sensitivity to capture on-treatment dynamics and therapeutic responses that fundamentally alter disease trajectory [5] [7] [9]. Real-world analyses reveal that approximately 40% of MF patients receive inaccurate risk stratification, while one-third receive no risk categorization at all [5], highlighting the critical unmet need for more responsive prognostic instruments.
The advent of JAK inhibitors revolutionized MF management, shifting the therapeutic paradigm from purely palliative approaches to disease-modifying strategies. Ruxolitinib, the first-in-class JAK1/JAK2 inhibitor, demonstrated unprecedented efficacy in reducing splenomegaly and ameliorating MF-related symptoms in the landmark COMFORT trials [1] [10]. These studies established spleen volume reduction ≥35% (SVR35) and symptom score improvement ≥50% (TSS50) as clinically meaningful endpoints, with approximately 42% of ruxolitinib-treated patients achieving SVR35 compared to <1% with placebo, and 46% achieving TSS50 versus 5% with placebo [1]. Importantly, ruxolitinib-treated patients exhibited improved survival compared to those receiving best available therapy (5-year survival: 5 years vs. 3.5 years; HR 0.61, 95% CI: 0.41-0.91; P=0.0148) [10], suggesting potential modification of the disease's natural history.
Subsequent JAK inhibitors expanded the therapeutic landscape: Fedratinib (JAK2/FLT3 inhibitor) offers an alternative for ruxolitinib-intolerant patients, while pacritinib (JAK2/IRAK1 inhibitor) specifically addresses the unmet need in patients with severe thrombocytopenia (platelets <50 × 10⁹/L). Momelotinib (JAK1/JAK2/ACVR1 inhibitor) uniquely targets inflammation-driven anemia through hepcidin suppression, demonstrating significant transfusion independence rates (30% vs 20% with danazol) in the MOMENTUM trial [1] [9].
Table 2: Comparative Efficacy of JAK Inhibitors in Myelofibrosis
Agent | Key Targets | SVR35 Rate (%) | TSS50 Rate (%) | Anemia Benefit | Distinctive Feature |
---|---|---|---|---|---|
Ruxolitinib | JAK1/JAK2 | 41.9 (vs 0.7 placebo) | 45.9 (vs 5.3 placebo) | Limited | First-in-class, overall survival benefit |
Fedratinib | JAK2/FLT3 | 47 (vs 1 placebo) | 40 (vs 9 placebo) | Limited | Once-daily dosing |
Pacritinib | JAK2/IRAK1 | 19 (vs 5 BAT) | 25 (vs 0 BAT) | Thrombocytopenia focus | Severe thrombocytopenia indication |
Momelotinib | JAK1/JAK2/ACVR1 | 26.5 (vs 29 rux) | 30 (vs 20 danazol) | Significant | Transfusion independence benefit |
Despite these advances, therapeutic limitations persist. Approximately 50% of patients discontinue ruxolitinib within 3-5 years due to loss of response, disease progression, or treatment-emergent cytopenias [2] [4]. Furthermore, JAK inhibitors demonstrate minimal activity against the underlying bone marrow fibrosis and have limited impact on disease-modifying biological processes such as clonal evolution. The absence of validated biomarkers for early detection of treatment failure compounds these challenges, creating a clinical imperative for dynamic prognostic tools that can guide timely therapeutic transitions [2] [3] [4].
The limitations of conventional prognostic systems become particularly evident in patients undergoing JAK inhibitor therapy. Established models like DIPSS and MYSEC-PM lack temporal sensitivity, failing to capture the clinical evolution that occurs during treatment. This represents a critical gap since ruxolitinib failure or suboptimal response portends a dismal prognosis, with median overall survival plummeting to 13-18 months after discontinuation [2] [3]. Early identification of patients likely to experience treatment failure is therefore essential for considering alternative interventions, including allogeneic stem cell transplantation or novel agent clinical trials [2] [6].
The RR6 model (Response to Ruxolitinib after 6 Months) emerged specifically to address this unmet need. Developed through multivariable analysis of 209 ruxolitinib-treated MF patients and validated in independent cohorts, RR6 integrates three dynamic parameters assessed at baseline, 3 months, and 6 months [2] [6] [7]:
Each parameter contributes to a cumulative risk score that stratifies patients into distinct prognostic categories:
Table 3: RR6 Scoring System and Prognostic Stratification
Parameter | Assessment Timepoints | Risk Points |
---|---|---|
Ruxolitinib dose <20mg BID | Baseline, 3 months, 6 months | 1 point per timepoint |
Spleen reduction ≤30% | 3 months, 6 months | 1 point per timepoint |
Transfusion requirement | 3 months, 6 months | 1 point per timepoint |
Risk Category | Total Points | Median OS (months) | 2-Year Survival (%) |
---|---|---|---|
Low | <2 | Not reached | >90 |
Intermediate | 2-4 | 61 (95% CI 43-80) | 70-75 |
High | >4 | 33 (95% CI 21-50) | 40-45 |
Validation studies consistently confirm RR6's prognostic superiority over conventional models in ruxolitinib-treated patients. In a multicenter Italian cohort of 105 patients, RR6 effectively discriminated high-risk patients with significantly reduced median OS (22 months vs. 66 months in intermediate-risk and not reached in low-risk; P<0.0001) [3] [8]. The model demonstrated higher predictive accuracy than DIPSS across all statistical measures (C-index: 0.72 vs 0.65; Brier score: 0.14 vs 0.18) and maintained its prognostic power regardless of MF subtype (PMF or SMF) [3] [7] [8]. Notably, high-risk RR6 patients exhibited a 26% incidence of blast transformation versus 0% in low-risk patients (P=0.0039), underscoring the model's ability to identify biologically aggressive disease [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7